molecular formula C7H12O3 B1305616 4-Methyl-5-oxohexanoic acid CAS No. 6818-07-1

4-Methyl-5-oxohexanoic acid

Cat. No.: B1305616
CAS No.: 6818-07-1
M. Wt: 144.17 g/mol
InChI Key: IEHMHYAHHVRZIF-UHFFFAOYSA-N
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Description

4-Methyl-5-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of hexanoic acid, characterized by the presence of a methyl group at the fourth carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-5-hydroxyhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 4-methyl-5-oxohexanenitrile in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 4-methyl-5-hydroxyhexanoic acid. This process typically involves the use of metal catalysts such as palladium or platinum to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce this compound derivatives.

    Reduction: The keto group can be reduced to form 4-methyl-5-hydroxyhexanoic acid.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols in the presence of acid catalysts.

Major Products:

Scientific Research Applications

4-Methyl-5-oxohexanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the fifth carbon is highly reactive, allowing the compound to participate in various biochemical reactions. It can act as an electrophile, facilitating nucleophilic attacks by other molecules. This reactivity is crucial for its role in synthetic chemistry and biological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Properties

IUPAC Name

4-methyl-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHMHYAHHVRZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385180
Record name 4-methyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6818-07-1
Record name 4-methyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-oxohexanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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